molecular formula C13H12Cl2N2O3 B4184882 4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide

Cat. No.: B4184882
M. Wt: 315.15 g/mol
InChI Key: PDESRSIJNDBHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenoxy)-N-3-isoxazolylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group and an isoxazole ring. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-3-isoxazolylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-3-isoxazolylbutanamide has several scientific research applications:

    Chemistry: Used as a model compound to study herbicide activity and degradation pathways.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed through the leaves and translocated to the meristems, where it induces uncontrolled growth, leading to the death of susceptible plants. The molecular targets include auxin receptors, which trigger a cascade of events resulting in increased synthesis of abscisic acid, ethylene, and reactive oxygen species .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3/c14-9-3-4-11(10(15)8-9)19-6-1-2-13(18)16-12-5-7-20-17-12/h3-5,7-8H,1-2,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDESRSIJNDBHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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